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Abstract
Ofirnoflast (formerly HT-6184) is a first-in-class, orally bioavailable small molecule that acts as

an allosteric inhibitor of NIMA-related kinase 7 (NEK7).[1][2][3] By binding to a site adjacent to

the ATP-binding pocket, Ofirnoflast induces a conformational change in NEK7, impairing its

essential scaffolding function in the assembly of the NLRP3 inflammasome.[1][2][3] This

mechanism effectively blocks the downstream activation of caspase-1, release of pro-

inflammatory cytokines IL-1β and IL-18, and induction of pyroptotic cell death.[1][2][3] This

technical guide provides a comprehensive overview of the mechanism of action, available

quantitative data, and relevant experimental protocols for studying the allosteric modulation of

NEK7 by Ofirnoflast.

Introduction: The Role of NEK7 in NLRP3
Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate

immune response to a wide range of pathogen-associated molecular patterns (PAMPs) and

damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome

is implicated in a variety of inflammatory diseases. NEK7 has been identified as a crucial

component in the activation of the NLRP3 inflammasome, acting as a scaffold to facilitate the

assembly of the complex.[1][2][3]
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Signaling Pathway of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process:

Priming (Signal 1): This step is typically initiated by the activation of pattern recognition

receptors (PRRs) such as Toll-like receptors (TLRs) by PAMPs or DAMPs. This leads to the

activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3

and pro-IL-1β.

Activation (Signal 2): A variety of stimuli, including ion fluxes (such as potassium efflux),

mitochondrial dysfunction, and lysosomal damage, can trigger the activation of the NLRP3

protein. Activated NLRP3 then oligomerizes and recruits the adaptor protein ASC (apoptosis-

associated speck-like protein containing a CARD) and pro-caspase-1. This assembly is

critically dependent on the scaffolding function of NEK7. The proximity of pro-caspase-1

molecules within the complex leads to their auto-cleavage and activation. Active caspase-1

then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently

secreted. Active caspase-1 also cleaves gasdermin D, leading to the formation of pores in

the cell membrane and a form of inflammatory cell death known as pyroptosis.
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Caption: NEK7's role in NLRP3 inflammasome activation and Ofirnoflast's inhibitory action.
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Ofirnoflast distinguishes itself from other inflammasome inhibitors by its unique allosteric

mechanism of action.[1][2][3] It does not compete with ATP but instead binds to a distinct

pocket on NEK7.[1][2][3] This binding event induces a conformational change in the NEK7

protein, rendering it incapable of acting as a scaffold for NLRP3 inflammasome assembly.[1][2]

[3] This targeted approach offers the potential for high specificity and a favorable safety profile.
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Caption: Allosteric inhibition of NEK7 by Ofirnoflast blocks NLRP3 inflammasome assembly.
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Quantitative Data
While specific quantitative data such as IC50, EC50, and binding affinities (Kd, Ki) for

Ofirnoflast are not publicly available in the reviewed literature, this section provides a template

for the types of data that are critical for evaluating its potency and efficacy.

Table 1: Illustrative In Vitro Efficacy of Ofirnoflast
Assay Type Cell Line/System Endpoint

Illustrative
IC50/EC50

Biochemical Assays

NEK7 Binding Assay
Recombinant Human

NEK7
Binding Affinity (Kd/Ki) Data not available

Cellular Assays

NLRP3

Inflammasome

Activation

THP-1 Macrophages IL-1β Release Data not available

iPSC-derived

Microglia
IL-1β Release Data not available

THP-1 Macrophages ASC Speck Formation Data not available

THP-1 Macrophages
Pyroptosis (LDH

Release)
Data not available

Table 2: Illustrative In Vivo Efficacy of Ofirnoflast
Animal Model Disease Key Outcomes Illustrative Results

DSS-Induced Colitis
Inflammatory Bowel

Disease

Reduction in cytokine

levels, improvement in

physiological

outcomes

Data not available
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Table 3: Clinical Efficacy of Ofirnoflast in
Myelodysplastic Syndromes (NCT07052006)

Patient Population Endpoint Result

Lower-Risk Myelodysplastic

Syndromes (MDS) with

Symptomatic Anemia

Hematologic Improvement-

Erythroid (HI-E) Response

Rate

72%

Reduction in Circulating

Oxidized Mitochondrial DNA
Trend towards reduction

Reduction in Pro-inflammatory

Cytokines (e.g., IL-8)
Trend towards reduction

Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize

the activity of Ofirnoflast. These are based on standard methodologies and the available

information on Ofirnoflast's evaluation.

In Vitro NLRP3 Inflammasome Activation Assay in THP-1
Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in the human

monocytic cell line THP-1 and its inhibition by Ofirnoflast.

Materials:

THP-1 cells (ATCC TIB-202)

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

Phorbol 12-myristate 13-acetate (PMA)

Lipopolysaccharide (LPS)

Nigericin or ATP
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Ofirnoflast (HT-6184)

Human IL-1β ELISA kit

LDH Cytotoxicity Assay Kit

Procedure:

Differentiation of THP-1 Cells:

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48

hours.

After differentiation, wash the cells with fresh media and allow them to rest for 24 hours.

Priming (Signal 1):

Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to induce the

expression of NLRP3 and pro-IL-1β.

Inhibitor Treatment:

Pre-incubate the primed cells with varying concentrations of Ofirnoflast for 1 hour.

Activation (Signal 2):

Induce NLRP3 inflammasome activation by treating the cells with an NLRP3 activator,

such as 10 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes.

Endpoint Measurement:

IL-1β Release: Collect the cell culture supernatant and measure the concentration of

secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.

Pyroptosis (LDH Release): Measure the release of lactate dehydrogenase (LDH) into the

supernatant as an indicator of pyroptotic cell death using an LDH cytotoxicity assay kit.
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Caption: Workflow for assessing Ofirnoflast's inhibition of NLRP3 inflammasome activation in

THP-1 cells.

ASC Speck Visualization and Quantification
This protocol describes the visualization and quantification of ASC speck formation, a hallmark

of inflammasome activation.

Materials:

Differentiated and treated THP-1 cells on coverslips

4% Paraformaldehyde (PFA)

0.1% Triton X-100

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody: anti-ASC antibody

Fluorescently labeled secondary antibody

DAPI (4',6-diamidino-2-phenylindole)

Fluorescence microscope

Procedure:

Cell Fixation and Permeabilization:

After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

Immunostaining:

Block non-specific binding with blocking buffer for 1 hour.

Incubate with a primary antibody against ASC overnight at 4°C.
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Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at

room temperature.

Mounting and Imaging:

Counterstain the nuclei with DAPI.

Mount the coverslips on microscope slides.

Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct,

bright puncta in the cytoplasm.

Quantification:

Quantify the percentage of cells containing ASC specks in different treatment groups.

DSS-Induced Colitis Mouse Model
This protocol provides a general framework for inducing colitis in mice to evaluate the in vivo

efficacy of Ofirnoflast.

Materials:

C57BL/6 mice

Dextran sulfate sodium (DSS)

Ofirnoflast (HT-6184)

Vehicle control

Procedure:

Induction of Colitis:

Administer 2-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.

Treatment:
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Administer Ofirnoflast or vehicle control to the mice daily via oral gavage, starting from

the first day of DSS administration.

Monitoring and Evaluation:

Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to

calculate the Disease Activity Index (DAI).

At the end of the study, sacrifice the mice and collect the colons.

Measure colon length and weight.

Perform histological analysis of colon tissue to assess inflammation and tissue damage.

Measure cytokine levels (e.g., IL-1β) in the colon tissue homogenates.

Conclusion
Ofirnoflast represents a novel and promising therapeutic agent for the treatment of

inflammatory diseases driven by NLRP3 inflammasome activation. Its allosteric mechanism of

action, targeting the scaffolding function of NEK7, offers a highly specific approach to inhibit

inflammasome assembly. The available preclinical and clinical data demonstrate its potential to

effectively suppress inflammation and improve disease outcomes. Further research and clinical

development will continue to elucidate the full therapeutic potential of this first-in-class NEK7

inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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